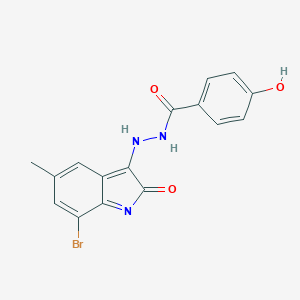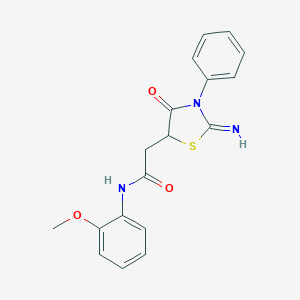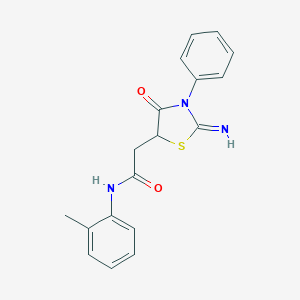
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as MOBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOBA belongs to the family of benzoxazole derivatives and has been studied for its various biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-induced damage. Furthermore, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit various biological activities, making it a promising candidate for further investigation. However, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide also has some limitations. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential area of investigation is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of research is its potential as an anticancer agent. More studies are needed to determine its effectiveness against various types of cancer and to elucidate its mechanism of action. Finally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders. Further research is needed to explore these potential applications.
Synthesis Methods
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 3-methoxyaniline and salicylic acid to form 2-hydroxy-3-methoxybenzaldehyde. This intermediate product is then reacted with 2-aminobenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Finally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is obtained by reacting 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with 3-methoxyaniline and acetic anhydride.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological and pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O4/c1-21-12-6-4-5-11(9-12)17-15(19)10-18-13-7-2-3-8-14(13)22-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
HCBJXCRXCOETAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)



![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)




![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)